4-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, in particular, has been studied for its potential neuroprotective and anti-neuroinflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine involves multiple steps. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding pyrimidine oxide, while reduction could produce a more saturated derivative .
Scientific Research Applications
4-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its neuroprotective and anti-neuroinflammatory properties.
Medicine: Potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound interacts with molecular targets such as ATF4 and NF-kB proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)benzenamine
- 4-Trifluoromethylphenyl)methanamine
- Polysubstituted pyrimidine derivatives
Uniqueness
4-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is unique due to its combination of a trifluoromethyl group and a piperazine ring attached to a pyrimidine core. This structure imparts specific biological activities, particularly its neuroprotective and anti-neuroinflammatory effects, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C17H19F3N4 |
---|---|
Molecular Weight |
336.35 g/mol |
IUPAC Name |
4-methyl-6-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H19F3N4/c1-13-10-16(22-12-21-13)24-8-6-23(7-9-24)11-14-2-4-15(5-3-14)17(18,19)20/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
HIZWKLKWDDIOTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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